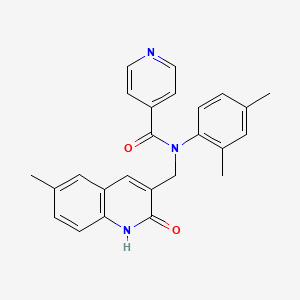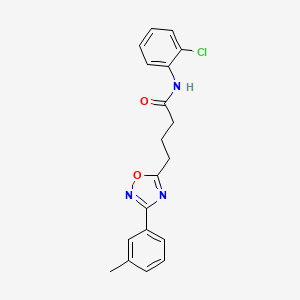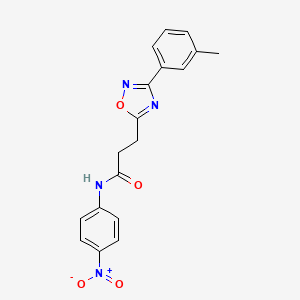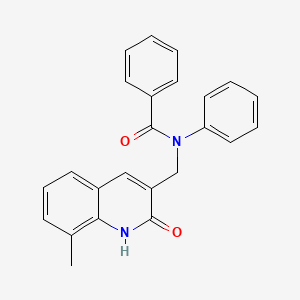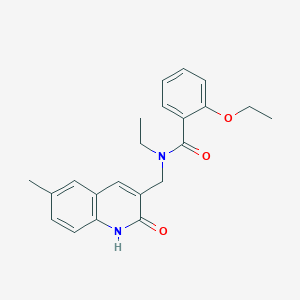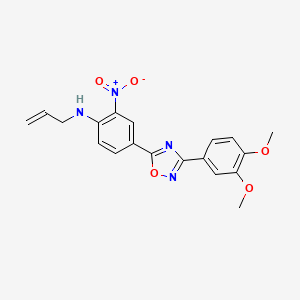
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit promising antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Mechanism of Action
The exact mechanism of action of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms such as inhibition of enzyme activity, induction of apoptosis, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable and highly pure compound that can be synthesized in large quantities. It also exhibits promising biological activities, making it suitable for various research applications. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Synthesis Methods
The synthesis of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-nitroaniline to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-4-9-20-14-7-5-13(10-15(14)23(24)25)19-21-18(22-28-19)12-6-8-16(26-2)17(11-12)27-3/h4-8,10-11,20H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJCXFFEYITIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)
